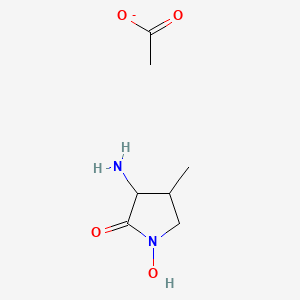![molecular formula C11H13N3O3 B13911280 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C11H13N3O3. This compound features a pyrrolo[2,3-b]pyridine core substituted with a tert-butoxy group at the 4-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and suitable leaving groups.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The tert-butoxy group can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting FGFR1, FGFR2, and FGFR3.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to cell proliferation and apoptosis, providing insights into cellular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits FGFR1, FGFR2, and FGFR3 by binding to their active sites, preventing phosphorylation and subsequent signaling pathways.
Pathways Involved: The inhibition of FGFR signaling pathways affects various downstream processes, including cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a chloro and tosyl group instead of tert-butoxy.
2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Features a boronate ester group, making it useful in cross-coupling reactions.
Uniqueness
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of a tert-butoxy group and a nitro group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-9-7-4-5-12-10(7)13-6-8(9)14(15)16/h4-6H,1-3H3,(H,12,13) |
InChI Key |
PSNHYHMKLWOHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C2C=CNC2=NC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)

![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)


![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)





![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
